molecular formula C18H11NO3 B11835105 3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione CAS No. 62353-82-6

3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione

Cat. No.: B11835105
CAS No.: 62353-82-6
M. Wt: 289.3 g/mol
InChI Key: IMPWDGZTJKLKFT-UHFFFAOYSA-N
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Description

3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring and a phenyl group. The presence of these rings imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione typically involves a multi-component reaction. One common method involves the condensation of α- or β-naphthol, aniline, and formaldehyde in the presence of a catalyst. For instance, potassium dihydrogen phosphate can be used as an efficient catalyst for this reaction . The reaction is usually carried out at room temperature, making it an environmentally friendly and cost-effective process.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of aqueous hydrotropic solutions, such as 30% sodium p-toluenesulfonate (NaPTS), has been reported to enhance the yield and purity of the product . This method is not only efficient but also aligns with green chemistry principles, reducing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted oxazine compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-2-phenyl-1H-naphtho[1,2-e][1,3]oxazine
  • 3,4-Dihydro-3-phenyl-2H-naphtho[2,1-e][1,3]oxazine
  • 3-Phenyl-3H-naphtho[1,2-e][1,2,3]oxadiazine

Uniqueness

3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione stands out due to its unique structural features, which confer enhanced stability and reactivity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

62353-82-6

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

3-phenylbenzo[h][1,3]benzoxazine-2,4-dione

InChI

InChI=1S/C18H11NO3/c20-17-15-11-10-12-6-4-5-9-14(12)16(15)22-18(21)19(17)13-7-2-1-3-8-13/h1-11H

InChI Key

IMPWDGZTJKLKFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4C=C3)OC2=O

Origin of Product

United States

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